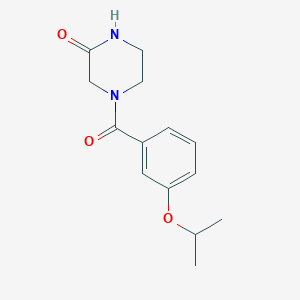![molecular formula C19H35N3O2 B5068335 (2,4-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5068335.png)
(2,4-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that likely contains the structures of 2,4-dimethoxybenzylamine and dimethylaminopropylamine .
Synthesis Analysis
2,4-Dimethoxybenzylamine can be prepared by the reduction of 2,4-dimethoxybenzonitrile . Dimethylaminopropylamine (DMAPA) is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .Molecular Structure Analysis
The molecular structure of 2,4-dimethoxybenzylamine has a linear formula of (CH3O)2C6H3CH2NH2 . The structure of dimethylaminopropylamine is represented by the formula C5H14N2 .Chemical Reactions Analysis
2,4-Dimethoxybenzylamine is an amine nucleophile used to investigate the 1,4- reactivity of 5-bromo-2-indene-1-one . DMAPA is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-dimethoxybenzylamine include a refractive index of 1.549, a boiling point of 140 °C/1 mmHg, and a density of 1.113 g/mL at 25 °C . For dimethylaminopropylamine, it has a density of 812 mg mL −1, a boiling point of 132.1 °C, and a refractive index of 1.435–1.436 .Safety and Hazards
properties
IUPAC Name |
N'-[(2,4-dimethoxyphenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O2/c1-20(2)11-7-13-22(14-8-12-21(3)4)16-17-9-10-18(23-5)15-19(17)24-6/h9-10,15H,7-8,11-14,16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMGBLACROJWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-17-(3-pyridinylmethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5068255.png)
![1-(4-{4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5068258.png)
![ethyl 7-cyclopropyl-3-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5068268.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-4-methoxybenzamide](/img/structure/B5068270.png)
![2-{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5068278.png)
![N-[5-(1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5068279.png)
![methyl N-[3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzoyl]-N-methylglycinate](/img/structure/B5068287.png)



![3-chloro-N-(2-methoxyethyl)-4-{[1-(3-methyl-2-furoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5068318.png)
![2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(3-nitrophenyl)ethanone](/img/structure/B5068331.png)

![3-[(4-ethoxyphenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B5068353.png)